6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile is a compound belonging to the chromene family, characterized by its unique structural features that include a bromine atom and a nitro group. This compound has garnered interest in various fields of chemistry due to its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of 8-nitro-2-oxo-2H-chromene followed by the introduction of a cyano group.
The compound features a fused ring system characteristic of chromenes, with specific substituents that influence its chemical behavior:
The InChI key for this compound is YZLPNNZWVUIODB-UHFFFAOYSA-N, and its canonical SMILES representation is C1=CC(=O)C=C(C(=C1Br)C#N)[N+](=O)[O-]
.
6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile can participate in various chemical reactions due to its electrophilic nature:
The reactivity of the compound is influenced by the electron-withdrawing effects of both the nitro and carbonitrile groups, which enhance its electrophilicity.
The mechanism of action for 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile primarily involves interactions with biological targets such as enzymes or receptors. The nitro group can facilitate electron transfer processes, while the carbonitrile may interact with nucleophilic sites on biomolecules.
Research indicates that derivatives of chromenes exhibit significant biological activities, including antibacterial and anticancer properties . The specific mechanism often involves modulation of signaling pathways or inhibition of key enzymes.
6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile has potential applications in:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0